5-Cyanopyridine-3-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-cyanopyridine-3-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O2S/c7-2-5-1-6(4-9-3-5)12(8,10)11/h1,3-4H,(H2,8,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRWIPWYDFZOGAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1S(=O)(=O)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure of 5-Cyanopyridine-3-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents. The pyridine scaffold, another privileged structure, is also prevalent in numerous pharmaceuticals. The convergence of these two moieties in 5-cyanopyridine-3-sulfonamide presents a molecule of significant interest for drug design and materials science. Understanding its three-dimensional structure at the atomic level is paramount for predicting its physicochemical properties, designing novel derivatives with enhanced biological activity, and controlling its solid-state behavior. This technical guide provides a comprehensive overview of the crystal structure of this compound. In the absence of a publicly available experimentally determined structure, this guide offers a detailed, predictive analysis based on the known crystal packing motifs of analogous compounds. Furthermore, it serves as a practical manual for researchers, outlining the necessary steps for the synthesis, crystallization, and eventual X-ray diffraction analysis of this compound, thereby empowering further research and discovery in this area.

Introduction: The Significance of Pyridine Sulfonamides

Pyridinesulfonamides are a class of compounds that have garnered considerable attention in the field of drug discovery.[1] The sulfonamide group (-SO₂NH₂) is a versatile functional group capable of acting as a hydrogen bond donor and acceptor, a key feature for molecular recognition at biological targets.[2] Its presence is associated with a range of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][3] The pyridine ring, a bioisostere of a phenyl ring, introduces a nitrogen atom that can also participate in hydrogen bonding and can influence the molecule's solubility and metabolic stability. The cyano group (-C≡N) is a strong electron-withdrawing group and a hydrogen bond acceptor, which can further modulate the electronic properties and intermolecular interactions of the molecule.

The precise arrangement of molecules in the solid state, or the crystal structure, dictates many of a material's bulk properties, including solubility, dissolution rate, stability, and bioavailability – all critical parameters in drug development.[4] Therefore, a thorough understanding of the crystal structure of this compound is essential for its potential development as a therapeutic agent or as a scaffold for new materials.

Molecular Structure and Conformational Possibilities

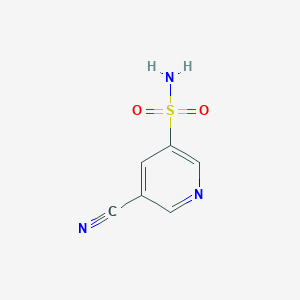

The molecular structure of this compound consists of a pyridine ring substituted with a cyano group at the 5-position and a sulfonamide group at the 3-position.

Caption: 2D structure of this compound.

The molecule possesses conformational flexibility primarily around the C3-S and S-N2 bonds. The relative orientation of the sulfonamide group with respect to the pyridine ring and the orientation of the amino group will be key determinants of the crystal packing.

Predicted Crystal Structure and Intermolecular Interactions

A comprehensive search of the Cambridge Structural Database (CSD) and other publicly available crystallographic databases did not yield an experimentally determined crystal structure for this compound. In such cases, computational Crystal Structure Prediction (CSP) methods can provide valuable insights into the likely packing arrangements.[4][5]

Principles of Crystal Structure Prediction (CSP)

CSP is a computational methodology that aims to identify the most stable crystal structures (polymorphs) of a given molecule based on its chemical diagram.[6][7] The process generally involves:

-

Conformational Analysis: Identifying the low-energy conformations of the molecule in the gas phase.

-

Crystal Packing Generation: Arranging the low-energy conformers into a large number of plausible crystal packing arrangements within common space groups.

-

Lattice Energy Minimization: Calculating the lattice energy of each generated structure to identify the most thermodynamically stable arrangements.

Caption: A simplified workflow for Crystal Structure Prediction (CSP).

Expected Intermolecular Interactions and Packing Motifs

Based on the functional groups present in this compound, several key intermolecular interactions are expected to govern its crystal packing. A systematic study of the crystal structures of 2-, 3-, and 4-pyridinesulfonic acids and amides has highlighted the prevalence of specific hydrogen bonding motifs.[8]

| Interaction Type | Donor | Acceptor | Expected Motif | Significance in Packing |

| Strong Hydrogen Bond | Sulfonamide N-H | Sulfonyl O | Dimer or catemer (chain) formation | Primary driving force for assembly |

| Strong Hydrogen Bond | Sulfonamide N-H | Pyridine N | Linking molecules into tapes or sheets | Directional interaction defining packing |

| Weaker Hydrogen Bond | Pyridine C-H | Sulfonyl O | Stabilization of the primary network | Contributes to overall lattice energy |

| Weaker Hydrogen Bond | Pyridine C-H | Cyano N | Further cross-linking of motifs | Enhances packing efficiency |

| π-π Stacking | Pyridine Ring | Pyridine Ring | Offset or parallel-displaced stacking | Contributes to cohesive energy |

The sulfonamide group is a potent hydrogen bond donor and acceptor. In many sulfonamide crystal structures, N-H···O=S hydrogen bonds lead to the formation of robust dimers or catemeric (chain) motifs.[2][9] The pyridine nitrogen is also a strong hydrogen bond acceptor and is likely to interact with the sulfonamide N-H protons. The interplay between these strong interactions will likely define the primary supramolecular synthons. The cyano group, while a weaker acceptor, can participate in C-H···N interactions, further stabilizing the crystal lattice.

A Practical Guide to the Experimental Determination of the Crystal Structure

For researchers aiming to elucidate the definitive crystal structure of this compound, the following experimental workflow provides a comprehensive guide.

Synthesis of this compound

A plausible synthetic route can be adapted from known procedures for the synthesis of related pyridine derivatives.[10][11] A common starting material for 3-substituted pyridines is 3-picoline, which can be converted to 3-cyanopyridine.[12][13] Alternatively, a more direct precursor would be 5-bromo-3-pyridinesulfonamide, which could potentially undergo a cyanation reaction. A general, hypothetical route starting from a commercially available precursor is outlined below.

Caption: A plausible synthetic route to this compound.

Protocol for Synthesis (Hypothetical):

-

Ammonolysis of 5-Bromo-3-pyridinesulfonyl chloride: Dissolve 5-bromo-3-pyridinesulfonyl chloride in a suitable solvent like tetrahydrofuran (THF). Cool the solution in an ice bath and bubble ammonia gas through it, or add a solution of aqueous ammonia dropwise with vigorous stirring. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 5-bromo-3-pyridinesulfonamide.

-

Cyanation of 5-Bromo-3-pyridinesulfonamide: In a reaction vessel, combine 5-bromo-3-pyridinesulfonamide with a cyanide source, such as copper(I) cyanide (CuCN), and a high-boiling polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). A palladium catalyst and a ligand may be required to facilitate the reaction. Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by TLC or HPLC. After completion, the reaction mixture is worked up by quenching with an appropriate solution (e.g., aqueous ammonia/ethylenediamine to complex the copper) and extracting the product with an organic solvent. The final product, this compound, can be purified by column chromatography and/or recrystallization.[14]

Crystallization

Obtaining single crystals of sufficient size and quality is often the most challenging step in structure determination. A variety of techniques should be explored.[15][16]

Step-by-Step Crystallization Protocol:

-

Solvent Screening: Begin by testing the solubility of the purified compound in a range of common laboratory solvents of varying polarity (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane). The ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately to fully soluble upon heating.

-

Slow Evaporation:

-

Prepare a nearly saturated solution of the compound in a suitable solvent in a small vial.

-

Cover the vial with a cap that has a small hole or with parafilm punctured with a needle.

-

Allow the solvent to evaporate slowly and undisturbed over several days to weeks at a constant temperature.

-

-

Vapor Diffusion (Liquid-Liquid):

-

Dissolve the compound in a small amount of a "good" solvent (one in which it is readily soluble).

-

Place this solution in a small, open vial.

-

Place the small vial inside a larger, sealed jar containing a "poor" solvent (one in which the compound is insoluble, but which is miscible with the "good" solvent).

-

The poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.

-

-

Cooling Crystallization:

-

Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

-

Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to induce crystallization.

-

Single-Crystal X-ray Diffraction (SCXRD)

Once suitable single crystals are obtained, the next step is to analyze them using an X-ray diffractometer.[17][18]

SCXRD Experimental Workflow:

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in the X-ray beam of the diffractometer. The crystal is cooled to a low temperature (usually around 100 K) to minimize thermal vibrations of the atoms. The diffractometer then rotates the crystal through a series of angles, and a detector records the diffraction pattern of X-rays scattered by the crystal.[19] A complete dataset consists of hundreds of images.[17]

-

Data Processing: The raw diffraction images are processed to determine the unit cell dimensions and the intensities of the individual reflections. This step also involves applying corrections for various experimental factors.[17]

Structure Solution and Refinement

The processed diffraction data is then used to determine the arrangement of atoms within the crystal.[20][21]

Workflow for Structure Solution and Refinement:

-

Structure Solution: The "phase problem" is solved using either direct methods or Patterson methods to generate an initial electron density map. This map provides a preliminary model of the crystal structure.

-

Model Building and Refinement: The initial model is refined against the experimental data using least-squares methods. This iterative process involves adjusting the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. Software packages such as SHELX, Olex2, or Phenix are commonly used for this purpose.[20][22]

-

Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. This includes checking bond lengths, bond angles, and for any unassigned electron density.

Caption: The experimental workflow for determining a crystal structure.

Conclusion

While the experimentally determined crystal structure of this compound is not yet publicly available, this guide provides a robust framework for its investigation. Through computational prediction and analysis of related structures, we can anticipate a crystal packing dominated by strong N-H···O and N-H···N hydrogen bonds, leading to well-defined supramolecular motifs. This guide also offers detailed, practical protocols for the synthesis, crystallization, and X-ray diffraction analysis of this compound. The elucidation of the crystal structure of this compound will be a valuable contribution to the fields of medicinal chemistry and materials science, enabling a deeper understanding of its solid-state properties and paving the way for the rational design of new functional molecules.

References

-

Acharya, J., et al. (1995). Crystal structure of the anti-bacterial sulfonamide drug target dihydropteroate synthase. Nature Structural Biology, 2(12), 1089-1096. [Link]

-

Schrödinger. Crystal Structure Prediction. [Link]

-

Ghosh, A., & Desiraju, G. R. (2012). Crystal Structures of Pyridine Sulfonamides and Sulfonic Acids. Crystal Growth & Design, 12(10), 5029-5039. [Link]

- Google Patents. (2015). CN104961678A - Production process of 3-cyanopyridine.

-

RCSB PDB. Crystallography Software. [Link]

-

Perlovich, G. L., et al. (2013). Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. Crystal Growth & Design, 13(9), 4014-4026. [Link]

-

Carleton College. Single-crystal X-ray Diffraction. [Link]

-

Phenix. Phenix software suite. [Link]

-

CCDC. Structural Chemistry Data, Software, and Insights. [Link]

-

Pavan, F. R., et al. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. Scientific Reports, 12(1), 12763. [Link]

-

Steffel, L. R., & Bruton, S. T. (2018). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Journal of Chemical Education, 95(10), 1845-1850. [Link]

-

Himanen, L., et al. (2022). Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation. Digital Discovery, 1(4), 517-526. [Link]

-

de Souza, M. V. N., et al. (2024). Synthesis and Anti-Trypanosoma cruzi Activity of 3-Cyanopyridine Derivatives. ACS Omega, 9(21), 24147-24158. [Link]

-

Organic Chemistry Portal. Pyridine synthesis. [Link]

-

Springer Nature Experiments. X-ray Diffraction Protocols and Methods. [Link]

-

International Union of Crystallography. Crystallographic software list. [Link]

-

El-Gohary, N. S., et al. (2013). One Pot Synthesis of Bioactive Novel Cyanopyridones. International Journal of Organic Chemistry, 3(2), 113-120. [Link]

-

UCL Discovery. (2021). Computational prediction of organic crystal structures. [Link]

-

CrystalMaker Software. Crystal & Molecular Structures Modelling and Diffraction. [Link]

-

ResearchGate. (2020). Structure of pyridine-3-sulfonamide derivatives of PI4K inhibitor. [Link]

-

Al-Masoudi, N. A., et al. (2023). Novel Sulfonamide–Triazine Hybrid Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 8(14), 12869-12881. [Link]

-

University of Geneva. Guide for crystallization. [Link]

-

Karamertzanis, P. G., & Pantelides, C. C. (2005). 281180 Computational Crystal Structure Prediction of Organic Molecules. AIChE Annual Meeting, Conference Proceedings. [Link]

-

CrystalMaker Software. CrystalDiffract: Introduction. [Link]

-

ResearchGate. (2017). Experimental setup for high-pressure single crystal diffraction at PX^2. [Link]

-

Wang, Y., et al. (2024). Automated high-throughput organic crystal structure prediction via population-based sampling. Digital Discovery, 3(1), 100-110. [Link]

-

Schrödinger. PrimeX. [Link]

-

Minor, W., et al. (2006). X-ray diffraction experiment – the last experiment in the structure elucidation process. Acta Crystallographica Section D: Biological Crystallography, 62(8), 859-866. [Link]

-

Adhikari, A. V., et al. (2015). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. ChemistryOpen, 4(6), 786-797. [Link]

- Google Patents. (1992). US5082944A - Production of pyridine-3-sulfonic acid.

-

ePrints Soton. (2016). Computational predictions of structures, inclusion behaviour and properties of organic molecular crystals. [Link]

-

ResearchGate. (2020). Pyridine derivatives sublimation processes: Fundamental aspects and application for two-component crystals screening. [Link]

-

AVESIS. (2021). Synthesis and characterization of new pyridine-based chiral calamitic liquid crystals. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Crystal structure of the anti-bacterial sulfonamide drug target dihydropteroate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Crystal structure prediction – Tuckerman Research Group [wp.nyu.edu]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN104961678A - Production process of 3-cyanopyridine - Google Patents [patents.google.com]

- 13. Synthesis of 3-cyanopyridine_Chemicalbook [chemicalbook.com]

- 14. avesis.yildiz.edu.tr [avesis.yildiz.edu.tr]

- 15. unifr.ch [unifr.ch]

- 16. researchgate.net [researchgate.net]

- 17. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 18. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 19. X-ray diffraction experiment – the last experiment in the structure elucidation process - PMC [pmc.ncbi.nlm.nih.gov]

- 20. rcsb.org [rcsb.org]

- 21. iucr.org [iucr.org]

- 22. Phenix [phenix-online.org]

mass spectrometry analysis of 5-Cyanopyridine-3-sulfonamide

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 5-Cyanopyridine-3-sulfonamide

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound, a heterocyclic compound of interest in pharmaceutical and agrochemical research. As a Senior Application Scientist, this document moves beyond rote protocols to explain the underlying principles and causal relationships that govern analytical choices. We will explore the molecule's inherent chemical properties, detail a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow from sample preparation to data acquisition, and perform an in-depth analysis of its fragmentation behavior. The methodologies described herein are designed as a self-validating system, grounded in established scientific principles and authoritative guidelines to ensure data integrity and trustworthiness for researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for this compound

This compound is a unique organic molecule featuring a pyridine ring substituted with both a cyano (-CN) and a sulfonamide (-SO₂NH₂) group. The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents, including antibacterial, antiviral, and anti-inflammatory drugs.[1][2][3] The pyridine scaffold is also a privileged structure in drug discovery.[4][5] The combination of these moieties in this compound makes it a molecule of significant interest for synthetic chemists and drug developers.

Accurate and sensitive characterization of such molecules is paramount. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), offers unparalleled specificity and sensitivity for identifying and quantifying small molecules in complex matrices.[6][7] This guide focuses on leveraging high-resolution mass spectrometry (HRMS) to elucidate the structure and fragmentation pathways of this compound, providing a blueprint for its comprehensive analysis.

Chemical Properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₆H₅N₃O₂S | (Calculated) |

| Monoisotopic Mass | 183.0106 g/mol | (Calculated) |

| Key Functional Groups | Pyridine, Cyano, Sulfonamide | [1][4] |

| Predicted Ionization | Amenable to ESI in both positive and negative modes | (Inferred) |

The Mass Spectrometry Workflow: From Sample to Spectrum

A successful mass spectrometry analysis is a multi-stage process where each step is optimized to ensure the highest quality data. The workflow for this compound can be visualized as a logical progression from sample preparation to final data interpretation.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. chempanda.com [chempanda.com]

- 5. mdpi.com [mdpi.com]

- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 7. bioagilytix.com [bioagilytix.com]

Methodological & Application

Application Notes and Protocols for 5-Cyanopyridine-3-sulfonamide as a Putative Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the characterization of 5-Cyanopyridine-3-sulfonamide as a potential enzyme inhibitor. Given the limited direct literature on this specific molecule, this guide synthesizes information from closely related pyridine sulfonamide and cyanopyridine analogs to propose a strategic workflow for its evaluation. These protocols are designed to be broadly applicable for the initial assessment of novel sulfonamide-based enzyme inhibitors, with a particular focus on carbonic anhydrases, a well-established target class for this pharmacophore.

Introduction: The Scientific Rationale

The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned for its role in a multitude of therapeutic agents, including antibacterial, and anticancer drugs.[1] The inhibitory action of sulfonamides is frequently attributed to their ability to mimic the transition state of enzymatic reactions or to directly bind to metallic cofactors within enzyme active sites.[2] Specifically, the deprotonated sulfonamide nitrogen can coordinate with the zinc ion in the active site of metalloenzymes like carbonic anhydrases (CAs), leading to potent inhibition.[2]

The pyridine scaffold, on the other hand, is a prevalent heterocyclic motif in drug discovery, offering desirable physicochemical properties and diverse opportunities for structural modification to fine-tune potency and selectivity. The addition of a cyano group can further modulate the electronic properties of the pyridine ring and may participate in hydrogen bonding interactions within the enzyme's active site, as seen in inhibitors of p38α MAP kinase.[3]

Therefore, the molecular architecture of this compound suggests a strong potential for enzyme inhibition, particularly against metalloenzymes. This guide provides the foundational protocols to investigate this hypothesis, from compound synthesis and characterization to detailed enzyme inhibition assays and data analysis.

Synthesis and Characterization of this compound

A plausible synthetic route for this compound can be extrapolated from general methods for preparing pyridine sulfonamides and cyanopyridines. The primary industrial method for producing 3-cyanopyridine is the ammoxidation of 3-picoline (3-methylpyridine).[4] Subsequent sulfonation and amidation would yield the desired product.

Note: The following is a generalized synthetic protocol and may require optimization.

Protocol 1: Synthesis of this compound

-

Sulfonation of 3-Cyanopyridine: React 3-cyanopyridine with a sulfonating agent (e.g., chlorosulfonic acid or oleum) to introduce a sulfonyl chloride group at the 3-position. The reaction conditions (temperature, time) must be carefully controlled to favor the desired isomer.

-

Ammonolysis: The resulting 5-cyanopyridine-3-sulfonyl chloride is then reacted with ammonia or an ammonia source (e.g., ammonium hydroxide) to form the sulfonamide.

-

Purification: The crude product should be purified using standard techniques such as recrystallization or column chromatography.

-

Characterization: The identity and purity of the final compound must be confirmed by analytical methods such as:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Infrared Spectroscopy (IR): To identify the characteristic functional groups (sulfonamide, cyano, pyridine).

-

Elemental Analysis: To determine the elemental composition.

-

Physicochemical Properties

Before proceeding with biological assays, it is crucial to determine the fundamental physicochemical properties of the compound. These properties will influence its handling, formulation, and interpretation of biological data.

| Property | Predicted/Typical Value | Methodology |

| Molecular Formula | C₆H₄N₂O₂S | |

| Molecular Weight | 184.18 g/mol | |

| Appearance | White to off-white solid | Visual Inspection |

| Melting Point | To be determined | Capillary Melting Point Apparatus |

| Solubility | To be determined in aqueous buffers (e.g., PBS, Tris) and organic solvents (e.g., DMSO, Ethanol) | Gravimetric or Spectroscopic Methods |

| pKa | To be determined | Potentiometric titration or UV-Vis spectroscopy |

| LogP | To be determined | HPLC or calculation methods |

| Chemical Stability | To be determined in relevant assay buffers | HPLC-based stability assay |

Table 1: Key Physicochemical Properties of this compound.

Enzyme Inhibition Assays: A Focus on Carbonic Anhydrase

Given that sulfonamides are classic inhibitors of carbonic anhydrases (CAs), these enzymes represent a logical starting point for screening this compound.[5] CAs are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[6]

Protocol 2: Spectrophotometric Carbonic Anhydrase Inhibition Assay

This protocol is adapted from methods used for other sulfonamide inhibitors.[7]

Materials:

-

This compound

-

Purified carbonic anhydrase (e.g., bovine CA or human recombinant CA isozymes)

-

p-Nitrophenyl acetate (p-NPA) as the substrate

-

Tris-HCl buffer (e.g., 50 mM, pH 7.4)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader capable of reading absorbance at 400 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Prepare serial dilutions of the inhibitor in the assay buffer. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.

-

Prepare a stock solution of the CA enzyme in the assay buffer. The final concentration in the assay should be determined empirically to give a linear reaction rate.

-

Prepare a stock solution of p-NPA in a suitable solvent like acetonitrile. The final substrate concentration should be at or near the Michaelis-Menten constant (Km) for the enzyme.

-

-

Assay Setup (in a 96-well plate):

-

Add the assay buffer to each well.

-

Add the enzyme solution to each well.

-

Add the inhibitor dilutions to the appropriate wells. Include wells with no inhibitor (positive control) and wells with a known CA inhibitor like acetazolamide (reference compound). Also, include wells with no enzyme (background control).

-

Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

-

-

Reaction and Measurement:

-

Initiate the reaction by adding the p-NPA substrate solution to all wells.

-

Immediately begin monitoring the change in absorbance at 400 nm over time using the microplate reader. The hydrolysis of p-NPA by CA produces p-nitrophenolate, which absorbs at this wavelength.

-

Collect data at regular intervals (e.g., every 30 seconds) for a period where the reaction rate is linear.

-

Data Analysis and Interpretation

1. Calculation of Percent Inhibition:

The initial reaction rates (V₀) are determined from the linear portion of the absorbance vs. time plots. The percent inhibition for each inhibitor concentration is calculated as follows:

% Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] * 100

2. Determination of IC₅₀:

The half-maximal inhibitory concentration (IC₅₀) is the concentration of the inhibitor that reduces the enzyme activity by 50%. It is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism, Origin).[8]

3. Determination of the Inhibition Constant (Kᵢ):

The IC₅₀ value is dependent on the experimental conditions, particularly the substrate concentration.[9] The inhibition constant (Kᵢ) is a more fundamental measure of inhibitor potency. For competitive inhibitors, the Kᵢ can be calculated from the IC₅₀ using the Cheng-Prusoff equation:[10]

Kᵢ = IC₅₀ / (1 + [S]/Kₘ)

Where:

-

[S] is the substrate concentration.

-

Kₘ is the Michaelis-Menten constant of the substrate for the enzyme.

To determine the mode of inhibition (competitive, non-competitive, uncompetitive, or mixed), further kinetic studies are required where the substrate concentration is varied in the presence of different fixed concentrations of the inhibitor. The data can then be analyzed using Lineweaver-Burk or other linearized plots, or more accurately, by global non-linear regression fitting to the appropriate rate equations.[10]

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| High background signal | Substrate instability (auto-hydrolysis) | Run controls without enzyme to determine the rate of auto-hydrolysis and subtract it from the enzymatic reaction rate. |

| No inhibition observed | Inhibitor is inactive or insoluble. | Verify the compound's identity and purity. Check for solubility issues in the assay buffer; increase DMSO concentration slightly if necessary (while running appropriate controls). |

| Poorly reproducible results | Pipetting errors, temperature fluctuations, reagent instability. | Use calibrated pipettes, ensure consistent timing and temperature control, and prepare fresh reagents for each experiment. |

| Non-ideal dose-response curve | Compound precipitation at high concentrations, complex inhibition mechanism. | Visually inspect wells for precipitation. Perform more detailed kinetic studies to investigate the mechanism of inhibition. |

Table 2: Common Problems and Troubleshooting.

Conclusion

This compound represents a promising, yet underexplored, candidate for enzyme inhibition. The protocols and guidelines presented here provide a robust framework for its synthesis, characterization, and initial biological evaluation. By systematically applying these methods, researchers can elucidate the inhibitory potential of this and other novel sulfonamide-based compounds, paving the way for their further development as therapeutic agents or research tools.

References

- (2023).

- (2025). Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. Journal of Computer-Aided Molecular Design.

- (2024).

- (2025). (PDF) Synthesis and antimicrobial activity of new cyanopyridine and cyanopyrans towards Mycobacterium tuberculosis and other microorganisms.

- (2024). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. MDPI.

- (2025). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking.

- (2025). Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN104961678A - Production process of 3-cyanopyridine - Google Patents [patents.google.com]

- 5. Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium | MDPI [mdpi.com]

- 6. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for the Development of a Cell-Based Assay for 5-Cyanopyridine-3-sulfonamide

Introduction: Unveiling the Therapeutic Potential of 5-Cyanopyridine-3-sulfonamide through Targeted Cell-Based Assays

The this compound scaffold represents a promising chemical entity in modern drug discovery. Structurally related compounds, such as N-pyridyl amides and 5-cyanopyrimidines, have demonstrated potent inhibitory activity against p38α mitogen-activated protein kinase (MAPK)[1]. The p38α MAPK signaling cascade is a critical regulator of inflammatory responses, playing a pivotal role in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α)[2][3][4]. Dysregulation of this pathway is implicated in a host of inflammatory diseases, making p38α MAPK a compelling therapeutic target[4].

This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals to design, optimize, and validate a robust cell-based assay for characterizing the inhibitory potential of this compound and its analogs on the p38α MAPK pathway. We will move beyond a simple recitation of steps to explain the underlying scientific rationale, ensuring the development of a self-validating and reproducible assay system. The core of this guide is a primary assay measuring the inhibition of lipopolysaccharide (LPS)-induced TNF-α secretion in the human monocytic cell line, THP-1. This is complemented by a secondary assay to confirm target engagement by measuring p38 phosphorylation and a crucial cytotoxicity assay to rule out non-specific effects.

Pre-Assay Development: The Foundation of a Robust Screening Platform

A successful cell-based assay is built upon a foundation of carefully considered biological and technical parameters. The choices made at this stage directly impact the quality, reproducibility, and physiological relevance of the data generated.

The Rationale for Cell Line Selection: THP-1 as a Model System

The human monocytic cell line, THP-1, is an exemplary model for studying inflammatory responses. These cells are physiologically relevant as they can be differentiated into macrophage-like cells that produce a robust inflammatory response, including the secretion of TNF-α, upon stimulation with bacterial lipopolysaccharide (LPS)[5][6]. The signaling pathway from LPS recognition by Toll-like receptor 4 (TLR4) to the activation of p38 MAPK and subsequent TNF-α production is well-characterized in these cells, providing a clear and measurable endpoint for assay development[7].

Assay Principle: From Cellular Stimulus to Quantifiable Readout

The primary assay is designed to quantify the ability of this compound to inhibit the production and secretion of TNF-α in response to an inflammatory stimulus. The workflow is initiated by treating THP-1 cells with the test compound before stimulating them with LPS. If the compound inhibits p38α MAPK, the downstream signaling cascade leading to TNF-α production will be attenuated, resulting in a lower concentration of TNF-α in the cell culture supernatant. This change in TNF-α concentration is then quantified using a sensitive detection method such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay[8].

Figure 1. High-level workflow for the primary cell-based assay.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the primary, secondary, and counter-assays. It is imperative to maintain aseptic cell culture techniques throughout.

Protocol 1: Primary Assay - Inhibition of LPS-Induced TNF-α Secretion in THP-1 Cells

This protocol details the steps to measure the inhibitory effect of this compound on TNF-α production in differentiated THP-1 cells.

Materials:

-

THP-1 cells (ATCC TIB-202)

-

RPMI-1640 medium with L-glutamine

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phorbol 12-myristate 13-acetate (PMA)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Known p38 MAPK inhibitor (e.g., SB203580) as a positive control[9]

-

DMSO (vehicle control)

-

96-well cell culture plates

-

Human TNF-α ELISA kit

-

Microplate reader

Procedure:

-

Cell Culture and Differentiation:

-

Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

To differentiate, seed THP-1 cells at a density of 2 x 10^5 cells/mL in a 96-well plate in the presence of 20 ng/mL PMA for 48 hours[10]. This will induce the cells to adhere and differentiate into macrophage-like cells.

-

After 48 hours, carefully aspirate the PMA-containing medium and wash the cells once with fresh, serum-free RPMI-1640. Add fresh RPMI-1640 with 10% FBS and allow the cells to rest for 24 hours[10].

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity[11].

-

Aspirate the medium from the rested, differentiated THP-1 cells and add the medium containing the various concentrations of the test compound, positive control (e.g., SB203580), and vehicle control (DMSO).

-

Pre-incubate the cells with the compounds for 1-2 hours at 37°C[10].

-

-

LPS Stimulation:

-

TNF-α Quantification:

-

After the incubation period, carefully collect the cell culture supernatant from each well.

-

Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit, following the manufacturer's instructions.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

Protocol 2: Secondary Assay - p38 Phosphorylation by Immunofluorescence

This assay confirms target engagement by directly measuring the phosphorylation of p38 MAPK within the cell.

Materials:

-

Differentiated THP-1 cells on 96-well imaging plates

-

LPS

-

This compound

-

Positive and vehicle controls

-

4% Paraformaldehyde (PFA) in PBS for fixation

-

0.1% Triton X-100 in PBS for permeabilization

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182)

-

Secondary antibody: Fluorescently-labeled anti-rabbit IgG

-

DAPI for nuclear counterstaining

-

High-content imaging system or fluorescence microscope

Procedure:

-

Cell Seeding and Treatment:

-

Seed and differentiate THP-1 cells in a 96-well imaging plate as described in Protocol 1.

-

Treat the cells with the test compound and controls for 1-2 hours, followed by stimulation with 1 µg/mL LPS for 15-30 minutes.

-

-

Cell Fixation and Permeabilization:

-

Carefully aspirate the medium and fix the cells by adding 4% PFA for 15 minutes at room temperature[12].

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Immunostaining:

-

Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

-

Incubate the cells with the primary antibody against phospho-p38 MAPK (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells a final three times with PBS.

-

-

Imaging and Analysis:

-

Image the plate using a high-content imaging system or a fluorescence microscope.

-

Quantify the fluorescence intensity of phospho-p38 in the cytoplasm and/or nucleus. Normalize the phospho-p38 signal to the cell number (DAPI count).

-

Protocol 3: Counter-Assay - Cell Viability (MTT Assay)

This is a critical control to ensure that the observed decrease in TNF-α is due to specific inhibition of the signaling pathway and not a result of compound-induced cell death.

Materials:

-

Differentiated THP-1 cells in a 96-well plate

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Treatment:

-

Seed, differentiate, and treat THP-1 cells with the same concentrations of this compound as in the primary assay. The total incubation time should match the duration of the primary assay (compound pre-incubation + LPS stimulation time).

-

-

MTT Incubation:

-

Formazan Solubilization:

-

Carefully aspirate the medium containing MTT.

-

Add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals[15].

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

Data Analysis and Interpretation

-

Primary Assay (TNF-α Inhibition):

-

Subtract the background absorbance (wells with no cells).

-

Generate a standard curve from the TNF-α standards provided in the ELISA kit.

-

Calculate the concentration of TNF-α in each sample from the standard curve.

-

Normalize the data to the vehicle control (LPS stimulation without compound) to determine the percent inhibition for each compound concentration.

-

% Inhibition = 100 * (1 - ([TNF-α]sample / [TNF-α]vehicle control))

-

-

Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

-

Secondary Assay (p-p38 Immunofluorescence):

-

Quantify the average fluorescence intensity of phospho-p38 per cell for each condition.

-

Calculate the percent inhibition of p38 phosphorylation relative to the LPS-stimulated vehicle control.

-

Determine the IC50 value as described for the primary assay.

-

-

Counter-Assay (MTT):

-

Subtract the background absorbance (wells with solubilization buffer only).

-

Express the viability of treated cells as a percentage of the vehicle control-treated cells.

-

% Viability = 100 * (Absorbance_sample / Absorbance_vehicle control)

-

-

A compound is generally considered non-cytotoxic at concentrations where cell viability remains above 80-90%[11].

-

Assay Validation: Ensuring Data Integrity and Reproducibility

A thoroughly validated assay provides confidence in the generated data. Key validation parameters should be assessed.[16][17]

| Parameter | Description | Acceptance Criteria |

| Z'-factor | A measure of assay quality, reflecting the separation between positive and negative controls. | Z' > 0.5 indicates an excellent assay for high-throughput screening. |

| Signal Window | The ratio of the mean signal of the positive control to the mean signal of the negative control. | A signal window > 2 is generally considered acceptable. |

| Precision | The closeness of agreement between independent measurements (intra- and inter-assay variability). | Coefficient of variation (%CV) < 20%. |

| Accuracy | The closeness of the measured value to the true value, often assessed using a known inhibitor. | The calculated IC50 of a reference compound should be within a defined range of the historical average. |

Illustrative Signaling Pathway

The following diagram illustrates the targeted signaling pathway, providing a visual representation of the mechanism of action for a p38α MAPK inhibitor.

Figure 2. The p38 MAPK signaling cascade leading to TNF-α production.

Conclusion

This application note provides a robust framework for developing and validating a comprehensive cell-based screening platform for this compound and its derivatives. By integrating a primary functional assay with a secondary target engagement assay and a critical cytotoxicity counter-screen, researchers can confidently assess the compound's specific inhibitory activity on the p38α MAPK pathway. The detailed protocols and underlying scientific principles outlined herein are designed to ensure the generation of high-quality, reproducible, and physiologically relevant data, thereby accelerating the journey from a promising chemical scaffold to a potential therapeutic agent. Cell-based assays are more reflective of the complexity of biological systems than simple biochemical assays, making them an indispensable tool in drug discovery[18]. The successful implementation of these assays will provide invaluable insights into the mechanism of action, efficacy, and safety of this novel class of compounds[19].

References

-

Cuenda, A., & Rousseau, S. (2007). p38 MAPKs signaling pathways in cancer. Frontiers in Bioscience, 12, 4977-4985. [Link]

-

Lee, J. K., et al. (2006). Amide-based Inhibitors of p38alpha MAP Kinase. Part 1: Discovery of Novel N-pyridyl Amide Lead Molecules. Bioorganic & Medicinal Chemistry Letters, 16(3), 659-663. [Link]

-

Lau, A. S., et al. (2010). Flow Cytometric Detection of p38 MAPK Phosphorylation and Intracellular Cytokine Expression in Peripheral Blood Subpopulations from Patients with Autoimmune Rheumatic Diseases. Journal of Immunological Methods, 352(1-2), 135-144. [Link]

-

van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237-245. [Link]

-

Skanda Life Sciences. (2024). Cell based assays – Assay Development and Validation. [Link]

-

Chanput, W., Mes, J. J., & Wichers, H. J. (2012). Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE. PLoS ONE, 7(3), e32911. [Link]

-

Molecular Devices. (n.d.). Quantify TNFα secretion by THP-1-derived macrophages with an AlphaLISA assay. [Link]

-

Laufer, S. A., et al. (2025). Hybrid-Designed Inhibitors of p38 MAP Kinase Utilizing N-Arylpyridazinones. Molecules, 30(15), 3456. [Link]

-

Gupta, S., et al. (2014). Development and validation of cell-based assays for the detection of neutralizing antibodies to drug products: a practical approach. Journal of Pharmaceutical and Biomedical Analysis, 95, 279-286. [Link]

-

Assay Genie. (n.d.). p38 MAPK Signaling Review. [Link]

-

Leister, K. P., et al. (2011). Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells. Journal of Biomolecular Screening, 16(4), 434-442. [Link]

-

Bahuguna, A., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. ACS Omega, 6(47), 31379-31388. [Link]

-

Kelly, B., & O'Neill, L. A. (2019). LPS induces inflammatory chemokines via TLR-4 signalling and enhances the Warburg Effect in THP-1 cells. Scientific Reports, 9(1), 13862. [Link]

-

Wang, H., et al. (2014). p38MAPK activation mediates tumor necrosis factor-α-induced apoptosis in glioma cells. Molecular Medicine Reports, 11(2), 1251-1256. [Link]

-

Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

-

ResearchGate. (n.d.). Review articles in CELL BASED ASSAYS. [Link]

-

Laufer, S. (n.d.). The path of p38α MAP kinase inhibition. University of Tübingen. [Link]

-

ResearchGate. (n.d.). TNF-α secretion in differentiated THP-1 cells exposed to LPS or IL-1β. [Link]

-

BioAgilytix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. [Link]

-

Li, Y. P., et al. (2005). TNF-α acts via p38 MAPK to stimulate expression of the ubiquitin ligase atrogin1/MAFbx in skeletal muscle. The FASEB Journal, 19(3), 362-370. [Link]

-

ResearchGate. (2018). P38 phosphorylation detection - ELISA, western blot or immunofluorescence? [Link]

-

ResearchGate. (n.d.). Non-toxic dosages of molecules determined by MTT toxicity assay. [Link]

-

BMG LABTECH. (2022). Cell-based assays on the rise. [Link]

Sources

- 1. Amide-based inhibitors of p38alpha MAP kinase. Part 1: discovery of novel N-pyridyl amide lead molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TNF and MAP kinase signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. assaygenie.com [assaygenie.com]

- 4. p38α MAP kinase inhibition | University of Tübingen [uni-tuebingen.de]

- 5. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. LPS induces inflammatory chemokines via TLR-4 signalling and enhances the Warburg Effect in THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. selleckchem.com [selleckchem.com]

- 10. Quantify TNFa secretion by THP-1-derived macrophages with an AlphaLISA assay [moleculardevices.com]

- 11. researchgate.net [researchgate.net]

- 12. Flow Cytometric Detection of p38 MAPK Phosphorylation and Intracellular Cytokine Expression in Peripheral Blood Subpopulations from Patients with Autoimmune Rheumatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. skandalifesciences.com [skandalifesciences.com]

- 17. Development and validation of cell-based assays for the detection of neutralizing antibodies to drug products: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. bmglabtech.com [bmglabtech.com]

- 19. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Cyanopyridine-3-sulfonamide

Welcome to the technical support center for the synthesis of 5-Cyanopyridine-3-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental challenges. The information provided herein is a synthesis of established chemical principles and practical, field-proven insights.

Overview of the Synthetic Strategy

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most common and reliable synthetic route involves the initial preparation of a substituted pyridine-3-sulfonamide intermediate, followed by a palladium-catalyzed cyanation reaction. This guide will break down the troubleshooting for each critical stage of this process.

Visualizing the Workflow

The following diagram outlines the primary synthetic pathway to this compound.

Caption: A decision tree for troubleshooting low yields in the cyanation step.

Question 6: I am observing the formation of side products during the cyanation reaction. What are they and how can I avoid them?

Answer:

Side reactions in palladium-catalyzed cyanations can reduce the yield and complicate purification.

-

Hydrolysis of the Nitrile: If there is water in the reaction mixture, the newly formed nitrile can be hydrolyzed to the corresponding amide or carboxylic acid, especially at high temperatures. Ensure anhydrous conditions are maintained.

-

Reduction of the Aryl Halide: In some cases, the starting aryl halide can be reduced, removing the halogen and replacing it with a hydrogen atom. This is more common with certain catalyst systems and in the presence of protic solvents or impurities.

-

Homocoupling: Dimerization of the starting material can sometimes occur. The choice of ligand and reaction conditions can influence the extent of this side reaction.

Table 1: Recommended Conditions for Palladium-Catalyzed Cyanation of 5-Bromopyridine-3-sulfonamide

| Parameter | Recommendation | Rationale |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Commonly used and effective palladium precursors. |

| Ligand | Xantphos, DPPF, or a bulky phosphine | These ligands are known to be effective for the cyanation of heteroaryl halides.[1] |

| Cyanide Source | Zn(CN)₂ or K₄[Fe(CN)₆] | Lower toxicity and reduced catalyst poisoning compared to NaCN/KCN.[2][3] |

| Solvent | DMF, DMAc, or a THF/H₂O mixture | Polar aprotic solvents are standard, but aqueous mixtures can be beneficial.[3][4][5] |

| Base | Na₂CO₃ or K₂CO₃ (if using K₄[Fe(CN)₆]) | Often required to facilitate the catalytic cycle.[3] |

| Temperature | 100 - 140 °C | Higher temperatures are often necessary for less reactive heteroaryl halides.[3] |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the catalyst and reagents. |

Part 4: Purification

Question 7: The final product, this compound, is difficult to purify. What purification strategies do you recommend?

Answer:

This compound is a polar molecule, which can make purification challenging.

-

Column Chromatography:

-

Stationary Phase: Standard silica gel can be used, but given the polar and potentially basic nature of the compound, it may streak. Using neutral or basic alumina might provide better separation.

-

Mobile Phase: A polar eluent system will be required. A gradient of dichloromethane/methanol or ethyl acetate/methanol is a good starting point. Adding a small amount of a base like triethylamine or ammonia to the eluent can help to reduce tailing on silica gel.

-

-

Recrystallization: If the crude product is of sufficient purity, recrystallization can be an effective final purification step.

-

Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A solvent screen using small amounts of the crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, water, or mixtures) is recommended.

-

-

Solid Phase Extraction (SPE): For removing highly polar or ionic impurities, SPE with a suitable sorbent can be a useful pre-purification step.[6]

Experimental Protocols

Protocol 1: Synthesis of Pyridine-3-sulfonyl Chloride from Pyridine-3-sulfonic Acid

-

To a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, add pyridine-3-sulfonic acid (1.0 eq).

-

Add chlorobenzene or trifluoromethylbenzene as the solvent.[7]

-

Carefully add phosphorus pentachloride (PCl₅) (2.0-2.5 eq) portion-wise to control the initial exothermic reaction.

-

Heat the reaction mixture to reflux and monitor the reaction by TLC or HPLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with cold water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude pyridine-3-sulfonyl chloride. This product is often used in the next step without further purification due to its instability.

Protocol 2: Palladium-Catalyzed Cyanation of 5-Bromopyridine-3-sulfonamide

-

To a flame-dried Schlenk flask, add 5-bromopyridine-3-sulfonamide (1.0 eq), zinc cyanide (Zn(CN)₂) (0.6 eq), a palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), and a phosphine ligand (e.g., Xantphos, 4-10 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add anhydrous, degassed solvent (e.g., DMF or DMAc).

-

Heat the reaction mixture to the desired temperature (e.g., 120°C) with vigorous stirring.

-

Monitor the reaction progress by TLC or HPLC.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

-

Filter the mixture through a pad of celite to remove insoluble salts.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

References

-

Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. (2020). RSC Advances. [Link]

-

A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. (2014). Angewandte Chemie International Edition. [Link]

-

METHOD FOR PRODUCING PYRIDINE-3-SULFONYL CHLORIDE. (2016). WIPO Patentscope. [Link]

-

SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. (2013). Rasayan Journal of Chemistry. [Link]

-

Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. (2015). Organic Letters. [Link]

- Method for detecting content of pyridine-3-sulfonyl chloride. (2019).

- METHOD FOR PRODUCING PYRIDINE-3-SULFONYL CHLORIDE. (2017).

-

A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. (2013). Angewandte Chemie International Edition. [Link]

-

Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. (2015). Organic Chemistry Portal. [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). Journal of the Iranian Chemical Society. [Link]

- Process for producing aromatic nitrile. (1989).

- Production of pyridine-3-sulfonic acid. (1992).

-

Rosenmund-von Braun Reaction. (n.d.). Organic Chemistry Portal. [Link]

- Method for producing pyridine-3-sulfonyl chloride. (2017).

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Molecules. [Link]

-

Laboratory Techniques of Purification and Isolation. (2012). International Journal of Drug Development & Research. [Link]

-

Rosenmund–von Braun reaction. (n.d.). Wikipedia. [Link]

-

Synthesis of 3-Aminopyridine. (n.d.). ResearchGate. [Link]

-

Process of preparation of pyridine-3-sulfonic acids. (1991). PubChem. [Link]

- Pyridine-3-sulfonyl chloride production method. (2016).

-

Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM analysis, and identification of the pharmacophore sites. (2025). Moroccan Journal of Chemistry. [Link]

- Purification of nitriles. (1945).

-

The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermediates. (2010). ResearchGate. [Link]

-

Ligand-Promoted Rosenmund–von Braun Reaction. (2019). Organic Letters. [Link]

-

Synthesis of pyridine-3-sulfonic acid. (n.d.). PrepChem.com. [Link]

-

Modern Extraction and Purification Techniques for Obtaining High Purity Food-Grade Bioactive Compounds and Value-Added Co-Products from Citrus Wastes. (2020). Foods. [Link]

- Process of preparation of pyridine-3-sulfonic acids. (1994).

-

A new synthesis of sulfonamides by aminolysis of p-nitrophenylsulfonates yielding potent and selective adenosine A2B receptor antagonists. (2005). Journal of Medicinal Chemistry. [Link]

-

22.5 Sandmeyer Reactions. (2021). YouTube. [Link]

-

Recent advances in synthesis of sulfonamides: A review. (2015). Chemistry & Biology Interface. [Link]

-

A facile synthesis of new 5-Aryl-Thiophenes bearing Sulfonamide moiety via Pd(0)-catalyzed Suzuki-Miyaura Cross Coupling Reactionsand5-bromothiophene-2-acetamide: As Potent Urease Inhibitor, Antibacterial Agent and Haemolytically active compounds. (2017). ResearchGate. [Link]

-

Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. (2023). Cihan University-Erbil Repository. [Link]

-

S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. (2019). Chemical Science. [Link]

-

Arenenitrile synthesis by cyanations or substitution. (n.d.). Organic Chemistry Portal. [Link]

-

Purification of strong polar and basic compounds. (2023). Reddit. [Link]

-

L-Proline-Promoted Rosenmund–von Braun Reaction. (2006). Synlett. [Link]

-

A facile synthesis of new 5-Aryl-Thiophenes bearing Sulfonamide moiety via Pd(0)-catalyzed Suzuki-Miyaura Cross Coupling Reactionsand5-bromothiophene-2-acetamide: As Potent Urease Inhibitor, Antibacterial Agent and Haemolytically active compounds. (2017). ResearchGate. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]

- 6. Modern Extraction and Purification Techniques for Obtaining High Purity Food-Grade Bioactive Compounds and Value-Added Co-Products from Citrus Wastes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Technical Support Center: Overcoming Solubility Challenges with 5-Cyanopyridine-3-sulfonamide in Experimental Assays

Welcome to the dedicated technical support center for 5-Cyanopyridine-3-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility challenges often encountered with this compound in various experimental assays. Poor solubility can be a significant roadblock, leading to inaccurate and irreproducible results.[1][2] This resource offers a structured, question-and-answer-based approach to systematically troubleshoot and overcome these issues, ensuring the integrity and success of your research.

Frequently Asked Questions (FAQs)

Q1: What are the structural features of this compound that influence its solubility?

A1: The solubility of this compound is governed by the interplay of its three key functional groups: the pyridine ring, the cyano group, and the sulfonamide group.

-

Pyridine Ring: The nitrogen atom in the pyridine ring is weakly basic, meaning its protonation state and, consequently, solubility are pH-dependent.

-

Sulfonamide Group: The sulfonamide group is weakly acidic and can form salts, which can also be exploited to enhance solubility through pH modification.

-

Cyano Group: The cyano group is polar, contributing to potential interactions with polar solvents.

The overall molecule has a relatively rigid structure with limited rotatable bonds, which can contribute to higher crystal lattice energy and, thus, lower solubility.

Q2: Why is addressing the poor solubility of this compound critical for my assays?

A2: Failing to adequately dissolve this compound can have profound negative impacts on your experimental outcomes.[1] These include:

-

Underestimation of Potency: In biological assays, undissolved compound will not be available to interact with its target, leading to an artificially low measured potency (e.g., higher IC50 or EC50 values).

-

Poor Reproducibility: Inconsistent solubility between experiments will result in high variability and poor reproducibility of your data.

-

Assay Interference: Precipitated compound can interfere with assay detection methods, for example, by scattering light in absorbance or fluorescence-based assays.[2]

Q3: What is the difference between kinetic and thermodynamic solubility, and which is more relevant for my in vitro assays?

A3: For most in vitro biochemical or cell-based assays, kinetic solubility is the more practical consideration.[3]

-

Kinetic Solubility: This refers to the concentration of a compound that remains in solution when a concentrated stock (typically in an organic solvent like DMSO) is rapidly diluted into an aqueous buffer. It reflects the compound's ability to stay in solution under the specific conditions of the assay.[3]

-

Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent, achieved after long incubation times. While important for formulation and in vivo studies, it is less representative of the non-equilibrium conditions of most high-throughput screening (HTS) and in vitro assays.[3]

Troubleshooting Guide: A Stepwise Approach to Solubilizing this compound

This section provides a systematic workflow to tackle solubility issues with this compound.

Problem: My this compound is not dissolving in my aqueous assay buffer.

Step 1: Preparation of a Concentrated Stock Solution in an Organic Solvent

The first step is to create a high-concentration stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice for initial stock solutions in biological research.[1][4]

Recommended Protocol:

-

Weigh out a precise amount of this compound.

-

Add a calculated volume of 100% DMSO to achieve a high concentration, typically in the range of 10-50 mM.

-

Vortex the solution vigorously for at least 1-2 minutes.

-

Visually inspect the solution against a light source to ensure there are no visible particles. If particles remain, gentle warming (e.g., in a 37°C water bath) and/or sonication can be attempted.

-

Always centrifuge the stock solution at high speed (e.g., >10,000 x g) for 5-10 minutes before use to pellet any undissolved micro-precipitates.

-

When pipetting from the stock, carefully take the supernatant without disturbing the bottom of the tube.

Expert Tip: Even in DMSO, some compounds can precipitate, especially after freeze-thaw cycles.[1] Always visually inspect your stock solution before each use.

Step 2: Optimizing the Dilution into Aqueous Buffer

Precipitation often occurs when the DMSO stock is diluted into the aqueous assay buffer. The following strategies can help mitigate this.

Workflow for Optimizing Aqueous Solubility:

Caption: A decision-making workflow for troubleshooting the aqueous solubility of this compound.

1. Managing the Final DMSO Concentration:

-

Rationale: While DMSO is an excellent solvent, high concentrations can be toxic to cells in cell-based assays and may affect enzyme activity in biochemical assays. A general recommendation is to keep the final DMSO concentration in the assay below 1%, and ideally below 0.5%.

-

Action: If your current protocol results in a high final DMSO concentration, try preparing a more concentrated initial stock to allow for a smaller volume to be added to the aqueous buffer.

2. pH Adjustment:

-

Rationale: As this compound has both a weakly acidic sulfonamide group and a weakly basic pyridine nitrogen, its solubility is expected to be pH-dependent. At a pH above the pKa of the sulfonamide, the compound will be deprotonated and more soluble. Conversely, at a pH below the pKa of the pyridine nitrogen, the compound will be protonated and more soluble. The isoelectric point, where the compound has its lowest solubility, will be between these two pKa values.

-

Experimental Protocol for pH Screening:

-

Prepare a set of buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0, 9.0). Ensure the buffer system is appropriate for your assay.

-

Add a small aliquot of your concentrated this compound DMSO stock to each buffer to achieve the desired final concentration.

-

Incubate for a short period (e.g., 15-30 minutes) at the assay temperature.

-

Visually inspect for precipitation. For a more quantitative assessment, use nephelometry to measure light scattering caused by insoluble particles.[2][3]

-

3. Use of Co-solvents and Excipients:

-

Rationale: If pH adjustment is not sufficient or incompatible with your assay, the use of co-solvents or solubilizing excipients can be explored.

-

Common Co-solvents:

-

Ethanol/Methanol: Can be effective but may also impact protein stability.

-

Polyethylene glycol (PEG): Higher molecular weight PEGs (e.g., PEG 400) can improve solubility.

-

-

Solubilizing Excipients:

-

Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility. Beta-cyclodextrins and their derivatives (e.g., HP-β-CD) are commonly used.

-

Summary of Recommended Solvents and Starting Concentrations:

| Solvent/System | Starting Concentration Range | Notes |

| 100% DMSO | 10 - 50 mM | Prepare fresh. Visually inspect before use. Centrifuge before taking an aliquot.[1] |

| Aqueous Buffer (pH adjusted) | Assay Dependent | Screen a range of pH values (e.g., 5.0 to 9.0) to find the optimal pH for solubility. |

| Aqueous Buffer + Co-solvent | Assay Dependent | Keep co-solvent concentration low to avoid assay interference. |

| Aqueous Buffer + Cyclodextrin | Assay Dependent | Can significantly enhance solubility but may also affect compound-target binding. |

Advanced Troubleshooting

Q4: I've tried the above steps, but my compound still precipitates at the desired concentration. What are my next options?

A4: If standard methods fail, more advanced formulation strategies may be necessary, although these are more complex and typically used in later stages of drug development. These can include:

-

Solid Dispersions: The compound is dispersed in a solid polymer matrix.

-

Liposomal Formulations: The compound is encapsulated within lipid vesicles.

-

Nanosuspensions: The compound is milled into nano-sized particles to increase its surface area and dissolution rate.

For most in vitro research purposes, if the compound remains insoluble after trying the steps in this guide, it may be more practical to re-evaluate the desired final concentration or consider synthesizing more soluble analogs of the compound.

References

-

BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

- Di, L., & Kerns, E. H. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. ChemMedChem, 5(5), 656-663.

- Martin, A., & Bustamante, P. (1989). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 78(8), 615-620.

- MDPI. (2021). Antibiotics Induce Metabolic and Physiological Responses in Daphnia magna. Metabolites, 11(11), 744.

-

National Center for Biotechnology Information. (n.d.). 5-Chloropyridine-3-carbonitrile. PubChem. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 5-Cyanopyridine-3-sulfonamide

This guide provides an in-depth validation and comparative analysis of the biological activity of 5-Cyanopyridine-3-sulfonamide. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive evaluation of its potential as an anticancer and antibacterial agent. We will explore the scientific rationale for investigating these activities, present detailed experimental protocols for validation, and compare its performance against established drugs.

Introduction: Unveiling the Therapeutic Potential of a Hybrid Scaffold

The chemical scaffold of this compound is a compelling starting point for drug discovery. It marries two pharmacologically significant moieties: the cyanopyridine ring and a sulfonamide group. Cyanopyridine derivatives are known for a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties[1][2]. The sulfonamide group is a cornerstone of chemotherapy, famously recognized for its antibacterial effects and, more recently, for its role in anticancer agents that target mechanisms like carbonic anhydrase and kinase inhibition. The strategic combination of these two groups in this compound suggests a synergistic or multifaceted biological profile, making it a prime candidate for thorough investigation.

This guide will focus on validating two primary biological activities for this compound:

-

Anticancer Activity: Investigating its cytotoxic effects on cancer cell lines and exploring its potential to inhibit key oncogenic signaling pathways.

-

Antibacterial Activity: Assessing its efficacy against clinically relevant bacterial strains.

To provide a robust and objective assessment, we will compare the performance of this compound with two well-established drugs:

-